ML 145

Description

Structure

3D Structure

Properties

IUPAC Name |

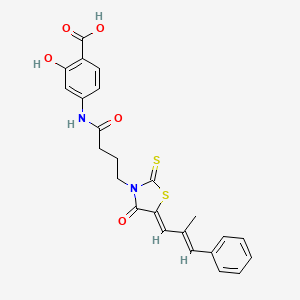

2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFMYJWNXSFLKQ-QIROLCGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML145, a GPR35 Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathophysiological processes, including inflammation, cardiovascular disease, and cancer, making it a compelling therapeutic target.[1][2] The development of selective pharmacological tools is crucial for elucidating its biological functions. ML145 has been identified as a potent and selective antagonist of human GPR35.[][4] This document provides a comprehensive technical overview of ML145's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

ML145 functions as a competitive and surmountable antagonist at the human GPR35 receptor. This mode of action signifies that ML145 binds to the same site on the receptor as GPR35 agonists, thereby preventing agonist-induced activation. The inhibition by ML145 can be overcome by increasing the concentration of the agonist.

Studies have demonstrated that ML145 competitively inhibits the effects of multiple GPR35 agonists, including zaprinast, cromolyn disodium, and pamoate, at the human ortholog of the receptor. A key characteristic of ML145 is its marked species selectivity. It exhibits high affinity for human GPR35 but lacks significant activity at rodent (mouse and rat) GPR35 orthologs. This makes ML145 an excellent tool for studying the human receptor in vitro, but unsuitable for in vivo studies in standard rodent models.

By blocking agonist binding, ML145 effectively inhibits downstream signaling cascades mediated by GPR35, which include both G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.

Quantitative Data: Potency and Efficacy

ML145 is a high-affinity ligand for human GPR35, identified through a high-content screen of nearly 300,000 compounds. Its potency has been characterized in various functional assays.

| Parameter | Value | Assay Type | Notes | Reference |

| IC₅₀ | 20.1 nM | β-arrestin recruitment | Measures the concentration of ML145 required to inhibit 50% of the maximal response to an agonist. | |

| Affinity (Kᵢ) | ~20 nM | Functional Antagonism | Reported as a high-affinity ligand based on functional antagonism studies. |

The inhibitory potency of ML145 has been quantified against several standard GPR35 agonists in β-arrestin-2 interaction assays. ML145 consistently demonstrates higher potency than other reported antagonists like CID-2745687.

| Agonist (at EC₈₀ conc.) | ML145 IC₅₀ | Cell System | Assay | Reference |

| Zaprinast | Potent Inhibition | HEK293T | BRET-based β-arrestin-2 interaction | |

| Cromolyn Disodium | Potent Inhibition | HEK293T | BRET-based β-arrestin-2 interaction | |

| Pamoate | Potent Inhibition | HEK293T | BRET-based β-arrestin-2 interaction |

Key Experimental Protocols

The characterization of ML145's mechanism of action relies on specific in vitro assays that measure receptor activity.

β-Arrestin-2 Recruitment Assay (BRET-based)

This assay is a primary method for quantifying both agonist potency and antagonist inhibition at GPR35.

-

Objective: To measure the recruitment of β-arrestin-2 to GPR35 upon ligand binding.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Reagents & Constructs:

-

Human GPR35 construct fused to a yellow fluorescent protein (e.g., FLAG-GPR35-eYFP).

-

β-arrestin-2 construct fused to a luciferase (e.g., Renilla Luciferase).

-

GPR35 agonist (e.g., zaprinast, pamoate).

-

ML145.

-

-

Methodology:

-

HEK293T cells are co-transfected with the GPR35-eYFP and β-arrestin-2-Luciferase constructs.

-

Cells are incubated with the luciferase substrate (e.g., coelenterazine h).

-

To determine the mode of action, concentration-response curves are performed for a GPR35 agonist (e.g., zaprinast) in the presence of fixed, varying concentrations of ML145 (e.g., 1 nM to 50 nM).

-

The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the luciferase and fluorescent protein are brought into close proximity (<10 nm) by the agonist-induced receptor-arrestin interaction.

-

Data is analyzed. A rightward shift in the agonist concentration-response curve with no reduction in the maximal response is indicative of competitive antagonism.

-

Receptor Internalization Assay

This assay visually confirms that an antagonist can prevent the agonist-induced removal of the receptor from the cell surface.

-

Objective: To assess the ability of ML145 to block agonist-induced GPR35 internalization.

-

Cell Line: HEK293T or other suitable cell line expressing tagged GPR35.

-

Reagents & Constructs:

-

Epitope-tagged GPR35 construct (e.g., FLAG-GPR35).

-

GPR35 agonist.

-

ML145.

-

Fluorescently labeled antibody against the epitope tag.

-

-

Methodology:

-

Cells expressing tagged GPR35 are pre-treated with a specific concentration of ML145 or vehicle.

-

An EC₈₀ concentration of a GPR35 agonist is added to stimulate receptor internalization.

-

Cells are fixed and stained with a fluorescently labeled primary antibody targeting the N-terminal epitope tag (accessible only when the receptor is at the cell surface).

-

The remaining cell surface fluorescence is quantified using high-content imaging or flow cytometry. A higher fluorescence signal in ML145-treated cells compared to agonist-only cells indicates inhibition of internalization.

-

Visualizations: Signaling Pathways and Workflows

GPR35 Signaling and ML145 Inhibition

Caption: GPR35 signaling cascade and the inhibitory action of ML145.

Workflow for GPR35 Antagonist Characterization

Caption: Experimental workflow for identifying and characterizing a GPR35 antagonist.

Conclusion

ML145 is a valuable chemical probe for investigating the biology of human GPR35. Its mechanism as a high-potency, competitive antagonist has been well-defined through robust in vitro assays. The primary limitation and critical consideration for researchers is its pronounced species selectivity, which restricts its utility to human or humanized receptor systems. Understanding this mechanism is fundamental for the design of experiments aimed at dissecting GPR35 function and for the development of future therapeutics targeting this receptor.

References

An In-depth Technical Guide to ML145: A Selective GPR35 Antagonist

Introduction

ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled receptor 35 (GPR35).[1] Initially identified through high-throughput screening, ML145 has emerged as a critical chemical probe for elucidating the physiological and pathological roles of GPR35.[2][3][4] This receptor is expressed in various tissues, including the gastrointestinal tract and immune cells, suggesting its involvement in inflammatory processes and other diseases.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental methodologies associated with ML145, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

ML145 is a complex organic molecule with the IUPAC name 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C24H22N2O5S2 | |

| Molecular Weight | 482.57 g/mol | |

| CAS Number | 1164500-72-4 | |

| Appearance | Solid Powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability | |

| SMILES | CC(/C=C1SC(N(CCCC(NC2=CC=C(C(O)=O)C(O)=C2)=O)C\1=O)=S)=C\C3=CC=CC=C3 | |

| InChI Key | COFMYJWNXSFLKQ-QIROLCGISA-N |

Biological Activity and Mechanism of Action

ML145 functions as a selective and competitive antagonist of human GPR35. It effectively blocks the signaling cascades initiated by GPR35 agonists.

Quantitative Biological Data

| Target | Activity | Value | Source(s) |

| Human GPR35 | Antagonist IC50 | 20.1 nM | |

| Human GPR55 | Antagonist IC50 | >21.7 µM (>1000-fold selectivity) |

A noteworthy characteristic of ML145 is its high species selectivity. It displays significantly lower activity on rodent orthologs of GPR35, which is a critical consideration for in vivo studies in animal models.

GPR35 Signaling Pathway

GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, and can also signal independently of G proteins through β-arrestin recruitment. Upon agonist binding, these pathways are activated, leading to various cellular responses. ML145, as an antagonist, inhibits these downstream signaling events.

Experimental Methodologies

The characterization of ML145 as a GPR35 antagonist has been established through several key in vitro assays. The general protocols for these assays are described below.

β-Arrestin Recruitment Assay (Primary Screen)

This assay is often used for primary high-throughput screening to identify compounds that modulate GPR35 activity.

-

Principle: Upon agonist activation, GPR35 is phosphorylated, leading to the recruitment of β-arrestin from the cytoplasm to the receptor at the cell membrane. This translocation can be visualized and quantified using various technologies, such as bioluminescence resonance energy transfer (BRET), fluorescence resonance energy transfer (FRET), or high-content imaging with fluorescently tagged β-arrestin.

-

General Protocol:

-

Cells stably co-expressing human GPR35 and a tagged β-arrestin (e.g., β-arrestin-GFP) are seeded in microplates.

-

The cells are pre-incubated with ML145 or a vehicle control.

-

A GPR35 agonist (e.g., Zaprinast) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate β-arrestin recruitment.

-

After incubation, the redistribution of the fluorescently tagged β-arrestin is measured using an appropriate detection instrument.

-

The inhibitory effect of ML145 is determined by the reduction in agonist-induced β-arrestin translocation, and an IC50 value is calculated.

-

ERK1/2 Phosphorylation Assay (Downstream Signaling)

This assay measures the modulation of a downstream signaling event to confirm the activity of the antagonist.

-

Principle: GPR35 activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), often through a β-arrestin-dependent mechanism.

-

General Protocol:

-

U2OS or other suitable cells expressing human GPR35 are plated in 96-well plates.

-

Cells are treated with varying concentrations of ML145.

-

The cells are then stimulated with a GPR35 agonist.

-

Following stimulation, the cells are fixed and permeabilized.

-

The level of phosphorylated ERK1/2 is detected using a specific primary antibody against pERK1/2, followed by a fluorescently or enzyme-linked secondary antibody.

-

The signal is quantified to determine the extent of inhibition of ERK1/2 phosphorylation by ML145.

-

Receptor Internalization Assay

This assay provides further evidence of the antagonist's ability to block agonist-induced receptor regulation.

-

Principle: Prolonged agonist exposure typically leads to the internalization of GPCRs from the cell surface into intracellular vesicles. Antagonists can block this process.

-

General Protocol:

-

Cells expressing an epitope-tagged version of human GPR35 (e.g., FLAG-GPR35-eYFP) are used.

-

Cells are pre-treated with ML145.

-

An agonist is added to induce receptor internalization.

-

The localization of the tagged GPR35 is visualized by immunofluorescence microscopy.

-

The inhibition of internalization is quantified by observing the retention of the receptor on the cell surface in the presence of ML145.

-

Experimental Workflow for GPR35 Antagonist Identification

The discovery and validation of a GPR35 antagonist like ML145 typically follows a structured workflow, progressing from a broad initial screen to more specific secondary and selectivity assays.

References

- 1. ML 145 | GPR35 | Tocris Bioscience [tocris.com]

- 2. Selective GPR35 Antagonists - Probe 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 5. GPR35 - Wikipedia [en.wikipedia.org]

The Biological Target of ML145: A Comprehensive Technical Guide

An In-depth Analysis of the Selective GPR35 Antagonist for Researchers and Drug Development Professionals

Abstract

ML145 is a potent and selective small-molecule antagonist of the G-protein coupled receptor 35 (GPR35), a promising but still under-characterized therapeutic target implicated in various physiological and pathological processes, including inflammation, metabolic disorders, and pain. This technical guide provides a comprehensive overview of the biological target of ML145, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working to elucidate the function of GPR35 and develop novel therapeutics targeting this receptor.

The Primary Biological Target of ML145: GPR35

The principal biological target of ML145 is the human G-protein coupled receptor 35 (GPR35).[1][2][3] ML145 acts as a selective and competitive antagonist at this receptor, with a reported IC50 value of approximately 20.1 nM for the human ortholog.[1][2] It is crucial to distinguish ML145 from a similarly named compound, ML141, which is an inhibitor of the Cdc42 GTPase. These are distinct molecules with different chemical structures and biological targets.

GPR35 is an orphan GPCR, meaning its endogenous ligand has not been definitively identified, although several molecules, including kynurenic acid and zaprinast, have been shown to activate it. GPR35 is predominantly expressed in immune cells and the gastrointestinal tract.

Quantitative Pharmacological Data

ML145 has been characterized as a competitive antagonist at human GPR35. Its potency has been determined against various GPR35 agonists in several functional assays. The following table summarizes the key quantitative data for ML145.

| Parameter | Value | Agonist | Assay | Species | Reference |

| IC50 | 20.1 nM | - | β-arrestin recruitment | Human | |

| pA2 | 8.67 - 8.83 | Zaprinast, Pamoate | β-arrestin recruitment (BRET) | Human | |

| Selectivity | >1000-fold vs. GPR55 | - | Not specified | Human |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of the affinity of a competitive antagonist for its receptor.

Signaling Pathways of GPR35 Modulated by ML145

GPR35 activation by an agonist initiates a cascade of intracellular signaling events. As a competitive antagonist, ML145 blocks these downstream pathways by preventing agonist binding. GPR35 couples to multiple G protein subtypes, primarily Gαi/o and Gα12/13, and also signals through β-arrestin recruitment.

-

Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: This pathway is primarily involved in the regulation of the actin cytoskeleton through the activation of Rho GTPases.

-

β-arrestin Pathway: Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.

The following diagram illustrates the primary signaling pathways of GPR35 that are inhibited by ML145.

Experimental Protocols

The characterization of ML145 as a GPR35 antagonist has been accomplished through a series of robust cell-based assays. Below are detailed methodologies for these key experiments.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the recruitment of β-arrestin to GPR35 upon agonist stimulation, a hallmark of GPCR activation. The antagonistic effect of ML145 is quantified by its ability to inhibit this recruitment.

Objective: To determine the potency of ML145 in inhibiting agonist-induced β-arrestin-2 recruitment to human GPR35.

Materials:

-

HEK293T cells

-

Expression plasmid for human GPR35 C-terminally tagged with eYFP (FLAG-GPR35-eYFP)

-

Expression plasmid for human β-arrestin-2 N-terminally tagged with Renilla luciferase (Rluc-β-arrestin-2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Poly-L-lysine coated white 96-well plates

-

Coelenterazine h (luciferase substrate)

-

GPR35 agonist (e.g., Zaprinast)

-

ML145

-

BRET-capable plate reader

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Co-transfect cells with FLAG-GPR35-eYFP and Rluc-β-arrestin-2 expression plasmids at a 1:1 ratio using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Cell Seeding:

-

24 hours post-transfection, harvest the cells and seed them into poly-L-lysine coated white 96-well plates at a density of 50,000 cells per well.

-

Incubate for a further 24 hours.

-

-

Assay Procedure:

-

Prepare serial dilutions of ML145 in assay buffer (e.g., HBSS).

-

Prepare the GPR35 agonist (e.g., Zaprinast) at a concentration that elicits an 80% maximal response (EC80).

-

Wash the cells once with assay buffer.

-

Add the ML145 dilutions to the wells and incubate for 30 minutes at 37°C.

-

Add the agonist to the wells and incubate for a further 15 minutes at 37°C.

-

Add coelenterazine h to a final concentration of 5 µM.

-

-

Data Acquisition and Analysis:

-

Immediately read the plate on a BRET-capable plate reader, measuring luminescence at two wavelengths (e.g., 485 nm for Rluc and 530 nm for eYFP).

-

Calculate the BRET ratio (emission at 530 nm / emission at 485 nm).

-

Plot the BRET ratio against the concentration of ML145 to generate an inhibition curve and determine the IC50 value.

-

To determine the pA2 value, perform Schild analysis by generating agonist dose-response curves in the presence of increasing fixed concentrations of ML145.

-

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of GPR35 from the plasma membrane into intracellular vesicles. ML145's ability to block this process is assessed.

Objective: To determine the effect of ML145 on agonist-induced internalization of human GPR35.

Materials:

-

HEK293 cells stably expressing FLAG-tagged human GPR35 (FLAG-GPR35).

-

Cell culture medium.

-

Poly-D-lysine coated 96-well imaging plates.

-

Anti-FLAG primary antibody (e.g., M2 monoclonal).

-

Alexa Fluor 488-conjugated secondary antibody.

-

Hoechst 33342 nuclear stain.

-

GPR35 agonist (e.g., Pamoate).

-

ML145.

-

High-content imaging system.

Protocol:

-

Cell Seeding:

-

Seed HEK293-FLAG-GPR35 cells into poly-D-lysine coated 96-well imaging plates and grow to confluence.

-

-

Antibody Labeling:

-

Wash cells with ice-cold PBS.

-

Incubate cells with anti-FLAG primary antibody in blocking buffer for 1 hour at 4°C to label surface receptors.

-

-

Compound Treatment and Internalization:

-

Wash away unbound primary antibody with cold PBS.

-

Add pre-warmed medium containing ML145 at various concentrations and incubate for 30 minutes at 37°C.

-

Add the GPR35 agonist and incubate for 60 minutes at 37°C to induce internalization.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Incubate with Alexa Fluor 488-conjugated secondary antibody to detect the internalized receptor-primary antibody complexes.

-

Stain the nuclei with Hoechst 33342.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the amount of internalized receptor by measuring the intracellular fluorescence intensity per cell.

-

Plot the percentage of internalization against the concentration of ML145 to assess its inhibitory effect.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of the Gαq signaling pathway. Although GPR35 primarily couples to Gαi/o and Gα12/13, co-expression of a chimeric G protein (Gαq-i5) can redirect signaling through the Gαq pathway, allowing for the measurement of receptor activation via IP1 accumulation.

Objective: To assess the inhibitory effect of ML145 on GPR35-mediated G protein signaling.

Materials:

-

HEK293T cells.

-

Expression plasmid for human GPR35.

-

Expression plasmid for a chimeric G protein (e.g., Gαq-i5).

-

IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).

-

Stimulation buffer containing LiCl.

-

GPR35 agonist.

-

ML145.

-

HTRF-compatible plate reader.

Protocol:

-

Cell Culture and Transfection:

-

Co-transfect HEK293T cells with plasmids for human GPR35 and the chimeric G protein.

-

-

Cell Seeding:

-

24 hours post-transfection, seed cells into a 96-well plate.

-

-

Assay Procedure:

-

On the day of the assay, replace the culture medium with stimulation buffer containing LiCl (to inhibit IP1 degradation) and the desired concentrations of ML145.

-

Incubate for 30 minutes at 37°C.

-

Add the GPR35 agonist and incubate for 60 minutes at 37°C.

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's instructions.

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader.

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Calculate the IP1 concentration based on a standard curve.

-

Plot the IP1 concentration against the ML145 concentration to determine its inhibitory potency.

-

Experimental and Logical Workflow

The characterization of a novel GPCR antagonist like ML145 follows a logical progression of experiments to determine its potency, selectivity, and mechanism of action. The following diagram outlines a typical workflow.

Conclusion

ML145 is a valuable research tool for probing the physiological and pathological roles of GPR35. Its high potency and selectivity for the human ortholog make it a critical compound for in vitro studies aimed at understanding GPR35 signaling and for the initial stages of drug discovery programs targeting this receptor. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization of ML145 and other potential GPR35 modulators, facilitating further research into this important therapeutic target.

References

GPR35 function in [specific disease, e.g., colorectal cancer]

An In-depth Technical Guide on the Function of GPR35 in Colorectal Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 35 (GPR35), initially an orphan receptor, has emerged as a significant player in the pathophysiology of various diseases, including colorectal cancer (CRC).[1][2] Located on chromosome 2q37.3, GPR35 has two main isoforms, GPR35a and GPR35b, with GPR35b being more associated with carcinogenesis.[3][4] Mounting evidence highlights its role in tumor progression, metastasis, and modulation of the tumor microenvironment, making it a promising biomarker and therapeutic target in CRC.[1] This guide provides a comprehensive overview of the function of GPR35 in colorectal cancer, focusing on its expression, signaling pathways, functional roles, and the experimental methodologies used for its study.

GPR35 Expression and Prognostic Significance in Colorectal Cancer

Studies consistently demonstrate the upregulation of GPR35 in colorectal cancer tissues compared to healthy colonic tissue. This increased expression is not merely a correlational finding but has significant prognostic implications, linking GPR35 levels to tumor progression and patient outcomes.

Quantitative Expression Data

The relative mRNA expression of GPR35 is significantly higher in CRC tumor samples and correlates with advanced disease stages.

| Parameter | Group 1 | GPR35 mRNA Expression (Mean ± SD) | Group 2 | GPR35 mRNA Expression (Mean ± SD) | p-value | Reference |

| Tissue Type | Healthy Margin | 4.82 ± 15.32 | CRC Tissue | 14.1 ± 32.1 | p = 0.008 | |

| AJCC Stage | Stage II | 5.3 ± 10.44 | Stage IV | 51.44 ± 59.5 | p = 0.007 | |

| AJCC Stage | Stage III | 6.64 ± 11.17 | Stage IV | 51.44 ± 59.5 | p = 0.044 | |

| T Stage | T2 | 1.02 ± 1.15 | T3 | 17.89 ± 35.57 | p = 0.014 | |

| Histological Grade | Grade 1 | 2.52 ± 5.28 | Grade 3 | 31.89 ± 48.87 | p = 0.01 |

Prognostic Value

High expression of GPR35 is a marker of poor prognosis in colorectal cancer patients.

-

Overall Survival: An analysis of The Cancer Genome Atlas (TCGA) dataset revealed a negative association between a positive GPR35 expression Z-score and overall survival in male patients with CRC, particularly in advanced stages.

-

Disease-Free Survival: Patients with high levels of GPR35 V2/3 mRNA in regional lymph nodes experience a significantly shorter disease-free survival time (67 months) compared to those with low levels (122 months) over a 12-year follow-up period.

Molecular Mechanisms and Signaling Pathways

GPR35 activation in colorectal cancer initiates a cascade of downstream signaling events that drive tumorigenesis. It can function in both a ligand-dependent and a ligand-independent (constitutive) manner to promote cancer cell survival and proliferation. Key pathways include the activation of Src, ERK, and the YAP/TAZ transcriptional coactivators.

GPR35-Na+/K+-ATPase-Src Signaling

GPR35 interacts with the Na+/K+-ATPase pump, which acts as a scaffold for the non-receptor tyrosine kinase Src. This interaction activates Src, which in turn can trigger downstream proliferative pathways like the Ras/ERK pathway. This mechanism contributes to increased proliferation in epithelial cancer cells.

Caption: GPR35 interacts with Na+/K+-ATPase to activate Src and downstream pro-proliferative signaling.

GPR35-Rho-YAP/TAZ Signaling

GPR35 promotes the activity of the transcriptional coactivators YAP/TAZ, key regulators of organ size and cancer development. This activation is partly mediated through the Rho-GTPase/ROCK signaling axis and is crucial for anchorage-independent growth, a hallmark of malignant transformation. Notably, this pro-cancer activity can be agonist-independent, relying on the receptor's constitutive activity, and can be inhibited by GPR35 antagonists.

Caption: GPR35 promotes YAP/TAZ activity, partly via Rho, to drive anchorage-independent growth.

Role in the Tumor Microenvironment

GPR35 is not only active in cancer cells but also in immune cells within the tumor microenvironment (TME), particularly tumor-associated macrophages (TAMs). GPR35 expression on macrophages is a potent amplifier of tumor growth by stimulating neoangiogenesis.

Caption: GPR35 on macrophages promotes angiogenesis and tissue remodeling to support tumor growth.

Experimental Protocols

Investigating the function of GPR35 in CRC involves a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Real-Time Quantitative PCR (RT-qPCR) for GPR35 mRNA Expression

This protocol is used to quantify the relative expression levels of GPR35 mRNA in CRC tissues compared to healthy controls.

-

Sample Collection & Storage: Collect fresh tumor and adjacent healthy tissue samples from CRC patients during surgery. Immediately snap-freeze samples in liquid nitrogen and store them at -80°C until RNA extraction.

-

RNA Extraction:

-

Homogenize ~30-50 mg of frozen tissue using a rotor-stator homogenizer.

-

Extract total RNA using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), aiming for A260/A280 ratios of ~2.0.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 300 ng of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

The reaction typically involves a 4-step incubation: 10 min at 25°C, 15 min at 50°C, 5 min at 85°C, and then holding at 4°C.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for GPR35 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Primer Example (Conceptual):

-

GPR35 Forward: 5'-[SEQUENCE]-3'

-

GPR35 Reverse: 5'-[SEQUENCE]-3'

-

GAPDH Forward: 5'-[SEQUENCE]-3'

-

GAPDH Reverse: 5'-[SEQUENCE]-3'

-

-

Run the reaction on a real-time PCR system (e.g., Applied Biosystems 7500) with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for GPR35 and the reference gene.

-

Calculate the relative expression of GPR35 using the ΔΔCt method.

-

Perform statistical analysis (e.g., Mann-Whitney U test, Kruskal-Wallis test) to compare expression levels between groups.

-

Immunohistochemistry (IHC) for GPR35 Protein Expression

This method is used to visualize the localization and expression of the GPR35 protein within the tumor tissue architecture.

-

Tissue Preparation:

-

Fix tissue samples in 10% neutral buffered formalin and embed in paraffin (FFPE blocks).

-

Cut 4-5 µm thick sections and mount them on positively charged glass slides.

-

-

Antigen Retrieval:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a protein block solution (e.g., 5% goat serum).

-

Incubate sections with a primary antibody specific to GPR35 overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstain the nuclei with hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate, clear, and mount the slides.

-

Image the slides using a light microscope.

-

Analyze GPR35 protein expression semi-quantitatively based on staining intensity and the percentage of positive cells.

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the key malignant characteristic of anchorage-independent growth, which is promoted by GPR35.

-

Cell Line Preparation: Use CRC cell lines (e.g., HCT116, DLD-1) with stable overexpression or knockdown of GPR35.

-

Prepare Agar Layers:

-

Base Layer: In a 6-well plate, add a layer of 0.6-0.8% agar mixed with cell culture medium. Allow it to solidify.

-

Cell Layer: Suspend GPR35-modified cells (e.g., 5,000 cells/well) in a 0.3-0.4% agar/medium mixture and layer it on top of the base agar.

-

-

Incubation:

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-4 weeks.

-

Add fresh culture medium to the top of the agar every 2-3 days to prevent drying.

-

-

Colony Visualization and Quantification:

-

Stain the colonies with a solution like crystal violet or a tetrazolium salt (e.g., MTT).

-

Count the number and measure the size of colonies using a microscope and imaging software.

-

Compare the colony-forming ability of GPR35-overexpressing cells versus control or knockdown cells.

-

General Experimental Workflow

The investigation of GPR35's role in CRC typically follows a multi-step workflow, from initial expression analysis to functional validation and mechanistic studies.

Caption: A typical workflow to investigate GPR35 function, from clinical data to in vivo models.

Conclusion and Future Directions

GPR35 is unequivocally implicated in the progression of colorectal cancer. Its elevated expression serves as a negative prognostic marker, and its signaling activity drives key oncogenic processes, including proliferation, anchorage-independent growth, and angiogenesis within the tumor microenvironment. The elucidation of its agonist-independent constitutive activity via the Rho-YAP/TAZ axis presents a compelling rationale for the development of GPR35 antagonists or inverse agonists as novel therapeutic agents for CRC.

Future research should focus on:

-

Identifying Endogenous Ligands: Clarifying the specific endogenous ligands that activate GPR35 in the TME.

-

Developing Selective Antagonists: Designing and testing highly selective GPR35 antagonists in preclinical CRC models.

-

Combination Therapies: Investigating the efficacy of GPR35 inhibitors in combination with standard chemotherapy or immunotherapy.

-

Biomarker Refinement: Validating GPR35 expression as a predictive biomarker to stratify CRC patients for targeted therapies.

A deeper understanding of GPR35 biology will be crucial for translating these findings into effective clinical strategies against colorectal cancer.

References

- 1. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR35 antagonist CID-2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 4. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ML145: A Selective GPR35 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of ML145. It includes detailed methodologies for the key experiments that were instrumental in its identification and validation, quantitative data on its activity, and a depiction of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology who are interested in GPR35 and its modulation by small molecules.

Introduction to GPR35

G protein-coupled receptor 35 (GPR35) is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is expressed in various tissues, including the gastrointestinal tract, immune cells, and the nervous system, suggesting its involvement in a wide range of biological functions.[1][2] GPR35 has been shown to couple to multiple G protein signaling pathways, including Gαi/o, Gα12/13, and β-arrestin, leading to the modulation of downstream signaling cascades.[3][4] The activation of these pathways can influence intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Given its potential role in various diseases, GPR35 has emerged as an attractive therapeutic target.

Discovery of ML145

ML145 (CID-2286812) was identified as a selective GPR35 antagonist through a high-throughput screening (HTS) campaign of approximately 300,000 compounds conducted by the NIH Molecular Libraries Program.[5] The primary screening assay utilized a high-content imaging-based β-arrestin recruitment assay to identify compounds that could inhibit the agonist-induced interaction of GPR35 and β-arrestin.

High-Throughput Screening Workflow

The HTS workflow was designed to identify antagonists of GPR35.

Pharmacological Characterization of ML145

Quantitative Data

ML145 exhibits high potency and selectivity for human GPR35. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay | Target | Reference |

| IC50 | 20.1 nM | β-Arrestin Recruitment Assay | Human GPR35 | |

| Selectivity | >1000-fold | β-Arrestin Recruitment Assay | Human GPR55 vs. GPR35 | |

| Antagonism | Competitive | β-Arrestin Recruitment Assay | Human GPR35 |

Note: Further quantitative data such as Ki from competitive binding assays and EC50 values for antagonism in functional assays require further investigation from published literature.

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular events through its interaction with G proteins and β-arrestins. ML145, as an antagonist, blocks these signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key assays used in the discovery and characterization of ML145.

Primary Assay: β-Arrestin Recruitment High-Content Screening Assay

This assay was used to identify compounds that inhibit the agonist-induced translocation of β-arrestin to GPR35.

5.1.1. Materials

-

U2OS cells stably co-expressing human GPR35 and β-arrestin2-GFP.

-

Assay medium: McCoy's 5A with 1% charcoal/dextran-stripped fetal bovine serum.

-

GPR35 agonist (e.g., Zaprinast).

-

Test compounds (including ML145) dissolved in DMSO.

-

384-well imaging plates.

-

High-content imaging system.

5.1.2. Protocol

-

Cell Plating: Seed U2OS-GPR35-β-arrestin2-GFP cells into 384-well imaging plates at a density of 2,000 cells per well in 20 µL of assay medium and incubate overnight at 37°C in 5% CO2.

-

Compound Addition: Add 100 nL of test compounds (or ML145) and control solutions (DMSO vehicle) to the assay plates using a pintool.

-

Agonist Stimulation: Add 5 µL of GPR35 agonist (e.g., Zaprinast at a final concentration equivalent to its EC80) to all wells except for the negative control wells (which receive vehicle).

-

Incubation: Incubate the plates for 90 minutes at 37°C in 5% CO2.

-

Imaging: Acquire images of the GFP signal in each well using a high-content imaging system.

-

Image Analysis: Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane by measuring the intensity and distribution of the GFP signal. The degree of inhibition by the test compound is calculated relative to the agonist-only and vehicle-only controls.

Counterscreen: GPR55 β-Arrestin Recruitment Assay

This assay was performed to assess the selectivity of ML145 for GPR35 over the related receptor GPR55.

5.2.1. Materials

-

U2OS cells stably co-expressing human GPR55 and β-arrestin2-GFP.

-

GPR55 agonist (e.g., lysophosphatidylinositol - LPI).

-

ML145 dissolved in DMSO.

-

Other materials as described in section 5.1.1.

5.2.2. Protocol The protocol is identical to the one described in section 5.1.2, with the following modifications:

-

Use the U2OS-GPR55-β-arrestin2-GFP cell line.

-

Use a GPR55 agonist (e.g., LPI at its EC80) for stimulation.

Secondary Assay: ERK1/2 Phosphorylation Assay (Western Blot)

This assay was used to confirm the functional antagonism of ML145 on a downstream signaling event of GPR35 activation.

5.3.1. Materials

-

HEK293 cells transiently or stably expressing human GPR35.

-

Serum-free cell culture medium.

-

GPR35 agonist (e.g., Zaprinast).

-

ML145 dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

5.3.2. Protocol

-

Cell Culture and Starvation: Plate HEK293-GPR35 cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours.

-

Compound Treatment: Pre-incubate the cells with various concentrations of ML145 or vehicle (DMSO) for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with a GPR35 agonist (e.g., Zaprinast at its EC80) for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the level of ERK1/2 phosphorylation relative to total ERK1/2.

Conclusion

ML145 is a valuable pharmacological tool for studying the biology of GPR35. Its discovery through a rigorous HTS campaign and subsequent characterization have provided a selective antagonist with which to probe the physiological and pathological roles of this orphan receptor. The detailed experimental protocols provided in this guide are intended to facilitate further research into GPR35 signaling and the development of novel therapeutics targeting this receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of ML145

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled receptor 35 (GPR35). This technical guide provides a comprehensive overview of the pharmacology of ML145, including its mechanism of action, target selectivity, and the signaling pathways it modulates. Detailed methodologies for the key experiments used to characterize this compound are provided, along with a summary of its quantitative pharmacological parameters. Visual representations of the experimental workflows and the GPR35 signaling cascade are included to facilitate a deeper understanding of ML145 as a valuable tool for studying the physiological and pathological roles of GPR35.

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract. Its dysregulation has been implicated in a variety of inflammatory diseases and cancer, making it an attractive target for therapeutic intervention. The identification and characterization of selective ligands for GPR35 are crucial for elucidating its biological functions and validating its therapeutic potential. ML145 has emerged as a key chemical probe for this purpose, demonstrating high affinity and selectivity for the human GPR35 receptor.

Physicochemical Properties of ML145

ML145 is a synthetic small molecule with the following properties:

| Property | Value |

| Chemical Name | 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid[1] |

| Molecular Formula | C24H22N2O5S2[1] |

| Molecular Weight | 482.57 g/mol [1] |

| CAS Number | 1164500-72-4[1] |

Pharmacological Profile of ML145

Mechanism of Action

ML145 functions as a competitive antagonist of the human GPR35 receptor.[2] This was determined through in vitro assays demonstrating that ML145 produces parallel rightward shifts in the concentration-response curves of GPR35 agonists, such as zaprinast, without reducing the maximum response. This indicates that ML145 binds to the same site as the agonist and its inhibitory effect can be surmounted by increasing concentrations of the agonist.

Potency and Selectivity

ML145 is a potent antagonist of human GPR35 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. It exhibits high selectivity for GPR35 over the related G protein-coupled receptor GPR55.

| Target | Assay Type | Parameter | Value | Selectivity |

| Human GPR35 | β-arrestin recruitment | IC50 | 20.1 nM | >1000-fold vs GPR55 |

| Human GPR55 | β-arrestin recruitment | IC50 | >20 µM |

GPR35 Signaling Pathways Modulated by ML145

GPR35 activation initiates a complex network of intracellular signaling pathways. As an antagonist, ML145 blocks these downstream signaling events. The primary signaling cascades associated with GPR35 include:

-

G Protein-Coupling: GPR35 couples to Gαi/o and Gα13 proteins. Antagonism by ML145 prevents the G protein activation and subsequent downstream signaling.

-

β-Arrestin Recruitment: Agonist-induced activation of GPR35 leads to the recruitment of β-arrestin-2. This interaction is a key signaling event that is blocked by ML145 and is the basis for the primary screening assay used to identify this compound.

-

MAPK/ERK Pathway: GPR35 activation can lead to the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2), a downstream effector of both G protein and β-arrestin signaling. ML145 inhibits this agonist-induced ERK1/2 phosphorylation.

-

Na+/K+-ATPase Interaction: GPR35 has been shown to interact with the Na+/K+-ATPase, which can in turn activate Src kinase and downstream signaling pathways, including the ERK pathway. By blocking GPR35, ML145 can indirectly modulate these signaling events.

Below is a diagram illustrating the GPR35 signaling pathway and the point of intervention by ML145.

Detailed Experimental Methodologies

Primary Screening: β-Arrestin Recruitment Assay

The identification of ML145 as a GPR35 antagonist was achieved through a high-throughput screening campaign utilizing a β-arrestin recruitment assay. The general principle of this cell-based assay is to measure the translocation of β-arrestin to the activated GPCR at the cell membrane.

Experimental Workflow:

Detailed Protocol (based on DiscoverX PathHunter® Assay):

-

Cell Culture: PathHunter® β-Arrestin GPCR cells, engineered to co-express a ProLink™ (PK)-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β-arrestin, are cultured in the recommended medium.

-

Cell Plating: Cells are harvested and seeded into 384-well white-walled microplates and incubated overnight.

-

Compound Addition: Test compounds, including ML145, are serially diluted and added to the cells.

-

Agonist Stimulation: Following a pre-incubation period with the antagonist, a GPR35 agonist (e.g., Zaprinast) is added at a concentration that elicits approximately 80% of the maximal response (EC80).

-

Incubation: The plate is incubated for a defined period (typically 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

-

Detection: The detection reagent, containing the substrate for the complemented β-galactosidase enzyme, is added to each well.

-

Signal Measurement: After a final incubation period, the chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The resulting data is normalized to controls and concentration-response curves are generated to determine the IC50 values.

Competitive Antagonism Assay

To determine the mode of antagonism, a β-arrestin recruitment assay is performed with varying concentrations of both the agonist and ML145.

Experimental Workflow:

Detailed Protocol (BRET-based):

-

Cell Transfection: HEK293T cells are transiently transfected with constructs for human GPR35 fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a fluorescent acceptor (e.g., YFP).

-

Cell Plating: Transfected cells are plated in 96-well microplates.

-

Compound Addition: ML145 is added at several fixed concentrations to different sets of wells.

-

Agonist Titration: A GPR35 agonist (e.g., zaprinast, cromolyn disodium, or pamoate) is serially diluted and added to the wells containing the fixed concentrations of ML145.

-

BRET Measurement: The BRET signal is measured over time using a plate reader capable of detecting both donor and acceptor emission wavelengths.

-

Data Analysis: Agonist concentration-response curves are plotted for each concentration of ML145. A parallel rightward shift in the curves with no change in the maximal response is indicative of competitive antagonism. Schild regression analysis can then be performed to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.

Downstream Signaling Assay: ERK1/2 Phosphorylation

To confirm that ML145 blocks GPR35-mediated downstream signaling, its effect on agonist-induced ERK1/2 phosphorylation can be assessed.

Experimental Workflow:

Detailed Protocol (Western Blotting):

-

Cell Culture and Serum Starvation: GPR35-expressing cells (e.g., HT-29) are cultured to near confluence and then serum-starved for several hours to reduce basal levels of ERK phosphorylation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of ML145 before stimulation with a GPR35 agonist.

-

Cell Lysis: Following agonist stimulation for a defined period (e.g., 5-30 minutes), the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of ML145 on agonist-induced ERK activation.

Conclusion

ML145 is a valuable pharmacological tool for the investigation of GPR35 biology. Its high potency, selectivity, and well-characterized competitive mechanism of action make it an ideal probe for in vitro studies aimed at understanding the role of GPR35 in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize ML145 effectively in their studies of GPR35 signaling and function. Further investigation into the in vivo efficacy and pharmacokinetic properties of ML145 and its analogs will be crucial for translating the therapeutic potential of GPR35 antagonism into clinical applications.

References

ML 145 as a tool for orphan receptor research

An In-depth Technical Guide to ML145 as a Tool for Orphan Receptor Research

Introduction

The study of orphan receptors, G protein-coupled receptors (GPCRs) for which the endogenous ligand has not yet been identified, is a burgeoning field in drug discovery and molecular biology.[1][2] These receptors represent a significant portion of the GPCR superfamily and are implicated in a wide array of physiological and pathological processes.[1] The development of chemical probes to modulate the activity of these receptors is crucial for elucidating their biological functions and validating them as therapeutic targets. This guide focuses on ML145, a potent and selective antagonist of the orphan receptor GPR35, and provides a comprehensive overview of its properties and its application in orphan receptor research. While ML145 is specific for GPR35, this guide will also touch upon the broader context of orphan receptor signaling by examining the well-characterized orphan receptor GPR68.

ML145: A Selective Antagonist for GPR35

ML145 has been identified as a selective antagonist for the orphan G protein-coupled receptor GPR35. Its high affinity and selectivity make it an invaluable tool for researchers investigating the physiological and pathological roles of this receptor.

Quantitative Data for ML145

The following table summarizes the key quantitative data for ML145's activity against GPR35.

| Parameter | Value | Receptor | Species | Reference |

| IC50 | 20.1 nM | GPR35 | Not Specified |

Note: ML145 is reported to be over 1000-fold more selective for GPR35 compared to the GPR55 receptor.

Experimental Protocols

General Experimental Workflow for Characterizing GPR35 Antagonism

The following diagram illustrates a typical workflow for confirming the antagonistic activity of a compound like ML145 on its target receptor, GPR35.

References

An In-depth Technical Guide to the GPR35 Antagonist ML145

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML145 is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cardiovascular disease, and cancer. This technical guide provides a comprehensive overview of ML145, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to facilitate further investigation into the therapeutic potential of targeting GPR35 with ML145.

Chemical Properties of ML145

ML145, with the IUPAC name 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid, is a small molecule with the chemical formula C24H22N2O5S2 and a molecular weight of 482.57 g/mol .

| Property | Value |

| IUPAC Name | 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid |

| Molecular Formula | C24H22N2O5S2 |

| Molecular Weight | 482.57 g/mol |

| CAS Number | 1164500-72-4 |

Mechanism of Action and Biological Activity

ML145 functions as a selective and competitive antagonist of human GPR35. It effectively blocks the downstream signaling initiated by GPR35 agonists. GPR35 is known to couple to multiple G protein subtypes, including Gαi/o, Gα13, and Gαs, and can also signal through a G protein-independent pathway involving β-arrestin recruitment. The antagonism of these pathways by ML145 makes it a valuable tool for elucidating the physiological roles of GPR35.

Quantitative Data

The antagonist potency of ML145 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for human GPR35.

| Agonist | Assay Type | IC50 (nM) | Reference |

| Zaprinast | β-arrestin recruitment | 20.1 | [1][] |

| Cromolyn disodium | β-arrestin recruitment | ~20 | [3] |

| Pamoic acid | β-arrestin recruitment | ~20 | [3] |

ML145 exhibits over 1000-fold selectivity for GPR35 over the related receptor GPR55.[1] It is important to note that ML145 shows significant species-specific activity, with high potency for human GPR35 but little to no activity at rodent orthologs.

GPR35 Signaling Pathway

The signaling cascade initiated by GPR35 activation is complex and can lead to the modulation of several downstream effector pathways. ML145 acts by competitively binding to the receptor, thereby preventing the initiation of these signaling events.

Caption: GPR35 signaling pathways and the inhibitory action of ML145.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of ML145.

β-Arrestin Recruitment Assay (PathHunter® Assay Principle)

This assay quantifies the interaction of β-arrestin with an activated GPR35 receptor. The PathHunter® assay is based on enzyme fragment complementation.

-

Principle: Cells are engineered to express GPR35 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPR35 activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal. ML145 will inhibit this agonist-induced signal.

-

Cell Lines: A stable cell line co-expressing the GPR35-ProLink™ fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., from DiscoverX).

-

Materials:

-

GPR35 PathHunter® cells

-

Cell plating reagent

-

GPR35 agonist (e.g., Zaprinast)

-

ML145

-

PathHunter® Detection Reagents

-

96-well or 384-well white, clear-bottom tissue culture plates

-

-

Procedure:

-

Cell Plating:

-

Thaw and plate the PathHunter® cells in the provided cell plating reagent into 96-well or 384-well plates at the density recommended by the manufacturer.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition (Antagonist Mode):

-

Prepare serial dilutions of ML145 in assay buffer.

-

Add the ML145 dilutions to the wells containing the cells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.

-

Prepare the GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Add the agonist to the wells already containing ML145 and incubate for the recommended time (e.g., 90 minutes) at 37°C.

-

-

Signal Detection:

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well and incubate at room temperature for 60 minutes.

-

Read the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Determine the percent inhibition of the agonist response by ML145 at each concentration.

-

Plot the percent inhibition against the log concentration of ML145 and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Receptor Internalization Assay

This assay measures the translocation of GPR35 from the cell surface to intracellular compartments upon agonist stimulation, a process that is inhibited by antagonists like ML145.

-

Principle: GPR35 is tagged with a fluorescent protein (e.g., eYFP). Upon agonist binding, the fluorescently labeled receptor internalizes into endosomes, which can be visualized and quantified using high-content imaging.

-

Cell Lines: A cell line stably expressing a fluorescently tagged human GPR35 (e.g., HEK293 or U2OS cells).

-

Materials:

-

GPR35-eYFP expressing cells

-

GPR35 agonist

-

ML145

-

Imaging-compatible microplates (e.g., 96- or 384-well black, clear-bottom)

-

High-content imaging system

-

-

Procedure:

-

Cell Plating: Seed the GPR35-eYFP cells into the microplates and allow them to adhere overnight.

-

Compound Treatment:

-

Treat the cells with various concentrations of ML145 for a specified pre-incubation period (e.g., 30 minutes).

-

Add the GPR35 agonist and incubate for a time sufficient to induce internalization (e.g., 30-60 minutes) at 37°C.

-

-

Imaging:

-

Fix the cells if necessary.

-

Acquire images of the cells using a high-content imaging system, capturing the fluorescence of the GPR35-eYFP.

-

-

Image Analysis:

-

Use image analysis software to quantify the internalization of the receptor. This is typically done by measuring the fluorescence intensity within intracellular vesicles or by the decrease in plasma membrane fluorescence.

-

Calculate the inhibition of agonist-induced internalization by ML145 and determine the IC50 value.

-

-

YAP/TAZ Activity Assay (Luciferase Reporter Assay)

This assay measures the activity of the transcriptional co-activators YAP and TAZ, which can be modulated by GPR35 signaling through β-arrestin.

-

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TEAD-responsive element (the transcription factor to which YAP/TAZ bind). Changes in YAP/TAZ activity are reflected in the level of luciferase expression.

-

Cell Lines: A suitable cell line that can be transiently or stably transfected (e.g., HEK293T, MDA-MB-231).

-

Materials:

-

Selected cell line

-

TEAD-luciferase reporter plasmid

-

A constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

GPR35 agonist

-

ML145

-

Dual-luciferase reporter assay system

-

-

Procedure:

-

Transfection: Co-transfect the cells with the TEAD-luciferase reporter plasmid and the normalization control plasmid. If the cells do not endogenously express GPR35, it may also need to be co-transfected.

-

Compound Treatment: After allowing for reporter gene expression (e.g., 24 hours), treat the cells with ML145 for a pre-incubation period, followed by stimulation with a GPR35 agonist.

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells according to the dual-luciferase assay kit protocol.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Normalize the TEAD-luciferase activity to the control luciferase activity for each sample.

-

Determine the effect of ML145 on the agonist-induced changes in YAP/TAZ-mediated transcription and calculate the IC50 value.

-

-

Conclusion

ML145 is a valuable pharmacological tool for the study of GPR35. Its high potency and selectivity for the human receptor make it an excellent probe for in vitro investigations into the role of GPR35 in health and disease. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of ML145 and other potential GPR35 modulators, thereby facilitating the advancement of drug discovery efforts targeting this receptor. Researchers should remain mindful of the species-selectivity of ML145 when designing experiments.

References

ML 145 CAS number and supplier information

An In-depth Whitepaper on the Selective GPR35 Antagonist

This technical guide provides a comprehensive overview of ML145, a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting GPR35.

Introduction to ML145

ML145 is a small molecule compound identified as a selective and competitive antagonist of human GPR35.[1] It has become a valuable tool for investigating the physiological and pathophysiological roles of this orphan receptor. Understanding the specific interactions and downstream effects of ML145 is crucial for its application in preclinical research.

Physicochemical Properties and Supplier Information

The Chemical Abstracts Service (CAS) number for ML145 is 1164500-72-4 . Several chemical suppliers offer ML145 for research purposes.

Table 1: Physicochemical Data for ML145

| Property | Value |

| CAS Number | 1164500-72-4 |

| Molecular Formula | C₂₄H₂₂N₂O₅S₂ |

| Molecular Weight | 482.57 g/mol |

| IUPAC Name | 2-hydroxy-4-[[4-[(5Z)-5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid |

Table 2: Supplier Information for ML145

| Supplier | Website |

| MedKoo Biosciences | --INVALID-LINK-- |

| Tocris Bioscience | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| Selleck Chemicals | --INVALID-LINK-- |

| ProbeChem | --INVALID-LINK-- |

| Xcess Biosciences | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Mechanism of Action and Signaling Pathways

ML145 functions as a competitive antagonist at the human GPR35 receptor.[1] This means it directly competes with agonists for the same binding site on the receptor, thereby inhibiting agonist-induced downstream signaling. A key mechanism of action for ML145 is the inhibition of β-arrestin recruitment to the GPR35 receptor.[1]

GPR35 is known to couple to several G protein subtypes, including Gαi/o and Gα13, as well as engaging β-arrestin.[] The activation of these pathways can lead to the modulation of various downstream effectors, including the MAPK and NF-κB signaling cascades.[3] The antagonistic action of ML145 on GPR35 can therefore influence these critical cellular processes.

GPR35 Signaling and ML145 Inhibition.

Experimental Protocols

β-Arrestin Recruitment Assay

This protocol is a generalized method for assessing the antagonist activity of ML145 on GPR35-mediated β-arrestin recruitment. Assays like the PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) systems are commonly used.

Methodology:

-

Cell Culture: HEK293 cells stably co-expressing human GPR35 and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment) are cultured in appropriate media.

-

Cell Plating: Plate the cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of ML145 in assay buffer. Also, prepare a solution of a known GPR35 agonist (e.g., Zaprinast) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Antagonist Incubation: Add the diluted ML145 solutions to the appropriate wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the GPR35 agonist to the wells and incubate for a further period (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's instructions and incubate to allow for signal development.

-

Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the signal against the concentration of ML145 to determine the IC₅₀ value.

β-Arrestin Recruitment Assay Workflow.

In Vivo Murine Colitis Model

This protocol provides a general framework for evaluating the efficacy of ML145 in a dextran sulfate sodium (DSS)-induced colitis model in mice.

Methodology:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Induction of Colitis: Administer DSS (e.g., 3-5% w/v) in the drinking water for a defined period (e.g., 5-7 days) to induce colitis. A control group receives regular drinking water.

-

ML145 Administration: Prepare a formulation of ML145 for administration (e.g., in a vehicle like 0.5% carboxymethylcellulose). Administer ML145 to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency, starting before or concurrently with DSS administration. The vehicle control group receives the vehicle alone.

-

Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score.

-

Termination and Tissue Collection: At the end of the study period, euthanize the mice and collect the colon.

-

Macroscopic and Histological Analysis: Measure the colon length and score for macroscopic signs of inflammation. Process a section of the colon for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.

-

Data Analysis: Compare the DAI scores, colon length, and histological scores between the different treatment groups to evaluate the effect of ML145.

Quantitative Data Summary

Table 3: In Vitro Activity of ML145

| Assay | Agonist | Species | IC₅₀ / EC₅₀ (nM) | Reference |

| β-arrestin recruitment | Zaprinast | Human | 20.1 | |

| β-arrestin recruitment | Cromolyn | Human | 22 | |

| β-arrestin recruitment | Pamoic acid | Human | 8.3 |

Note: The potency of ML145 can vary depending on the specific agonist and assay conditions used.

Conclusion

ML145 is a critical research tool for elucidating the role of GPR35 in health and disease. Its selectivity for the human ortholog makes it particularly relevant for studies aimed at understanding human physiology and for the initial stages of drug discovery. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize ML145 in their investigations. As research into GPR35 continues, the use of well-characterized antagonists like ML145 will be indispensable in validating this receptor as a potential therapeutic target.

References

Methodological & Application

Application Notes and Protocols for ML145 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML145 is a potent, selective, and reversible non-competitive allosteric inhibitor of the Rho family small GTPase, Cell Division Control protein 42 (CDC42). CDC42 is a critical signaling node that regulates a wide array of cellular processes, including cytoskeletal dynamics, cell polarity, proliferation, migration, and survival. Dysregulation of CDC42 signaling is implicated in the pathogenesis of numerous diseases, notably cancer, where it can contribute to tumor growth, invasion, and metastasis. As a selective inhibitor, ML145 serves as an invaluable tool for elucidating the physiological and pathological roles of CDC42 and for exploring its therapeutic potential as a drug target.

These application notes provide detailed protocols for utilizing ML145 in common cell culture experiments to investigate its effects on cancer cell biology.

Mechanism of Action

ML145 functions as an allosteric inhibitor of CDC42. It does not compete with GTP for the nucleotide-binding pocket but instead binds to a distinct site on the protein. This binding event locks CDC42 in an inactive conformation, preventing it from interacting with its downstream effectors and thereby inhibiting the initiation of signaling cascades. This targeted inhibition allows for the specific investigation of CDC42-mediated cellular functions.

Data Presentation

ML145 Potency and Recommended Concentrations

ML145 exhibits potent inhibition of CDC42 activity in biochemical and cell-based assays. For most cell culture applications, a concentration range of 1-10 µM is recommended to achieve effective inhibition of CDC42 without inducing significant cytotoxicity.

| Parameter | Value | Assay Conditions | Reference |

| Biochemical IC50 | ~200 nM | Against nucleotide-depleted wild-type CDC42 with Mg2+ and 1 nM GTP | [1] |

| Cell-Based EC50 | 2.1 µM (WT CDC42)2.6 µM (Q61L mutant) | Inhibition of CDC42 activity | [2] |

| Effective Concentration | 1-10 µM | Inhibition of CDC42-mediated filopodia formation in Swiss 3T3 cells | [1] |

| Cytotoxicity | Not significantly cytotoxic at concentrations up to 10 µM for up to 96 hours in various cell lines. | Cell viability assays | [2] |

Experimental Protocols

General Guidelines for ML145 Preparation and Use

-

Solubility: ML145 is soluble in DMSO. Prepare a stock solution of 10-20 mM in sterile DMSO.

-

Storage: Store the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

-